3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid
Overview
Description
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid (TBCA) is a benzothiophene-2-carboxylic acid derivative with the chemical formula C12H12O2S . It is used as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of TBCA consists of a benzothiophene ring substituted with three methyl groups and a carboxylic acid group . The molecular weight is 220.29 g/mol .Scientific Research Applications
Synthesis of Benzothiophenes
“3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the synthesis of benzothiophenes. Benzothiophenes are a promising class of organosulfur compounds that have served in a broad range of research fields including pharmaceutical sciences and materials chemistry . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Therapeutic Applications
Thiophene and its substituted derivatives, which would include “3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid”, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Reductions of Aldehydes and Ketones
“3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the reductions of aldehydes and ketones to alcohols and alcohol derivatives .
O-Alkylation
“3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the O-alkylation of 4-hydroxybenzaldehyde .
Future Directions
TBCA, like other thiophene derivatives, can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Future directions may include further exploration of its potential applications in these areas.
properties
IUPAC Name |
3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVPJKKIFLXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=C2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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